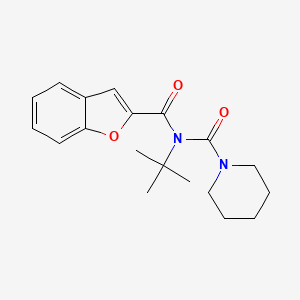
N-(benzofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. It is a synthetic analogue of the natural compound, cocaine, and has been found to exhibit similar effects on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Ortho-linked Polyamides
Ortho-linked polyamides have been synthesized from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibit flexibility, solubility in polar solvents, and form transparent, flexible films. They demonstrate high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C. This research showcases the potential of ortho-linked polyamides in various applications due to their physical and chemical properties (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Disposition and Metabolism of Orexin Receptor Antagonist
The study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, in humans revealed its elimination is primarily via feces, with urinary excretion accounting for a minor portion. The drug undergoes extensive metabolism, highlighting the significance of understanding metabolic pathways and the role of benzofuran derivatives in drug development (C. Renzulli, M. Nash, M. Wright, et al., 2011).
Enhancing Reductive Cleavage of Aromatic Carboxamides
The reductive cleavage of aromatic and heteroaromatic N-benzyl carboxamides has been enhanced, showcasing the potential of using tert-butyl acylcarbamates for the regiospecific cleavage of C(O)-N bonds. This study contributes to synthetic organic chemistry by providing a method for the efficient preparation of Boc-protected (benzyl)amines, highlighting the versatility of carboxamide derivatives in chemical synthesis (U. Ragnarsson, L. Grehn, H. Maia, L. S. Monteiro, 2001).
Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized and evaluated for anti-acetylcholinesterase activity demonstrates the potential therapeutic applications of benzofuran-2-carboxamide derivatives. Substitution at specific positions significantly increases activity, indicating the importance of structural modifications in developing more effective drugs (H. Sugimoto, Y. Tsuchiya, H. Sugumi, et al., 1990).
Synthesis of Bicyclic Carbamates as Sedum Alkaloid Derivatives
The synthesis of N-Boc-protected piperidin-2-yl phosphine oxide, leading to tert-butyl 2-(2′-alkenylidene)piperidine-1-carboxylates, and further intramolecular cyclization to form new 3-alkyl-4,6,7,8-tetrahydro-3H-pyrido[1,2-c][1,3]oxazin-1-ones, opens up pathways for the development of new chemical entities. This research highlights the potential of benzofuran-2-carboxamide derivatives in the synthesis of complex molecules with potential pharmacological activities (Z. Szakonyi, M. D’hooghe, I. Kanizsai, et al., 2005).
Eigenschaften
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)21(18(23)20-11-7-4-8-12-20)17(22)16-13-14-9-5-6-10-15(14)24-16/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBLQMJYPQNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC2=CC=CC=C2O1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2893221.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2893222.png)
![4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893224.png)


![1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893229.png)
![1-Methyl-1-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-3-prop-2-enylurea](/img/structure/B2893232.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2893234.png)
![3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2893235.png)
![2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2893237.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2893238.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)